Rqikiwfqnrrmkwkk-NH2

Catalog No.
S6583918
CAS No.
214556-79-3
M.F
C106H170F3N35O21S
M. Wt
2359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rqikiwfqnrrmkwkk-NH2

CAS Number

214556-79-3

Product Name

Rqikiwfqnrrmkwkk-NH2

IUPAC Name

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C106H170F3N35O21S

Molecular Weight

2359.8 g/mol

InChI

InChI=1S/C104H169N35O19S.C2HF3O2/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105;3-2(4,5)1(6)7/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122);(H,6,7)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-;/m0./s1

InChI Key

IQVKBEIYOZPJKV-YGLVCIEOSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
  • Penetratin: This is a small peptide (a short chain of amino acids) found naturally in the fungus Fusarium oxysporum ()
  • Trifluoroacetate (TFA): This is a small organic molecule commonly used in chemistry as a counterion or a solvent component ()

PTF is being investigated for its ability to deliver molecules into cells. Penetratin, the peptide portion, has the natural property to cross cell membranes. Researchers are studying if attaching other molecules to PTF allows them to enter cells and potentially influence cellular processes ().

Here are some areas of scientific research where PTF is being explored:

  • Delivery of therapeutic molecules: Researchers are interested in using PTF to deliver drugs, gene therapy vectors, or other molecules into cells. This could be a potential approach for treatment of various diseases. ()
  • Studying cellular uptake: PTF can be used as a research tool to study how cells take up molecules. By attaching fluorescent tags or other detectable markers to PTF, scientists can track its cellular entry and understand the mechanisms involved. ()

The compound RQIKIWFQNRRMKWKK-NH2, commonly referred to as penetratin, is a cell-penetrating peptide derived from the Antennapedia homeodomain of Drosophila melanogaster. This peptide consists of 16 amino acids and features a basic structure that facilitates its ability to traverse cellular membranes. The presence of positively charged residues, particularly lysine and arginine, contributes to its interaction with negatively charged cellular membranes, enhancing its penetration efficiency.

, primarily influenced by its amino acid composition. Notably:

  • Oxidation: The methionine residue within the peptide can be oxidized, affecting its biochemical properties and interactions.
  • Conjugation Reactions: It can participate in conjugation reactions with other biomolecules, such as through oxime formation or amidation, which are crucial for developing bioconjugates in drug delivery systems .

Penetratin exhibits significant biological activity, particularly in its role as a cell-penetrating peptide. Key aspects include:

  • Antimicrobial Activity: It has shown potent antimicrobial properties with minimal cytotoxicity, making it effective against various bacterial strains at micromolar concentrations (MIC: 0.5-4 µM) .
  • Cellular Uptake: The peptide facilitates the internalization of larger molecules, including proteins and nucleic acids, into cells, thus serving as a valuable tool in drug delivery and gene therapy .

The synthesis of RQIKIWFQNRRMKWKK-NH2 can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides, where amino acids are sequentially added to a growing chain attached to a solid support. The final product is cleaved from the support after synthesis .
  • Liquid-Phase Synthesis: This method may also be employed, especially for shorter peptides or those requiring specific modifications .

The applications of RQIKIWFQNRRMKWKK-NH2 span various fields:

  • Drug Delivery: Its ability to facilitate cellular uptake makes it an essential component in delivering therapeutic agents across cell membranes.
  • Gene Therapy: It is used to enhance the delivery of nucleic acids into cells, improving the efficacy of gene therapy approaches.
  • Antimicrobial Agents: Its antimicrobial properties position it as a potential candidate for developing new antibiotics or antimicrobial coatings .

Interaction studies involving RQIKIWFQNRRMKWKK-NH2 focus on its binding and internalization mechanisms. Research indicates that the peptide interacts with lipid bilayers through electrostatic interactions and hydrophobic effects. These studies help elucidate how penetratin can facilitate the transport of various cargoes into cells without causing significant membrane disruption .

Several compounds exhibit similarities to RQIKIWFQNRRMKWKK-NH2 in structure and function. Here are some notable examples:

Compound NameStructure/SequenceUnique Features
Transportan 10KIIKIIKAGLQKLAKDerived from galanin; used for intracellular delivery.
Tat Peptide (Transactivator of Transcription)YGRKKRRQRRRKnown for high efficiency in cellular uptake; derived from HIV.
R8 PeptideRRRRRRRRKKFeatures multiple arginine residues; enhances membrane permeability.

Uniqueness of RQIKIWFQNRRMKWKK-NH2

RQIKIWFQNRRMKWKK-NH2 is unique due to its specific sequence that balances hydrophilicity and hydrophobicity, allowing efficient membrane penetration while maintaining low cytotoxicity compared to other peptides like Tat or Transportan 10.

Hydrogen Bond Acceptor Count

33

Hydrogen Bond Donor Count

36

Exact Mass

2359.3016881 g/mol

Monoisotopic Mass

2358.2983332 g/mol

Heavy Atom Count

166

Dates

Last modified: 11-23-2023

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